5-(2-Bromoethyl)-1,2,3-trimethoxybenzene
Overview
Description
5-(2-Bromoethyl)-1,2,3-trimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with three methoxy groups and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene typically involves the bromination of 1,2,3-trimethoxybenzene followed by the introduction of the bromoethyl group. One common method is the electrophilic aromatic substitution reaction, where 1,2,3-trimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then reacted with ethylene bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can be employed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,2,3-trimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an ethylamine derivative, while oxidation of the methoxy groups can produce trimethoxybenzaldehyde .
Scientific Research Applications
5-(2-Bromoethyl)-1,2,3-trimethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,2,3-Trimethoxybenzene: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
5-(2-Chloroethyl)-1,2,3-trimethoxybenzene: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-1,2,3-trimethoxybenzene is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXORYBALTZBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559574 | |
Record name | 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65495-26-3 | |
Record name | 5-(2-Bromoethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.